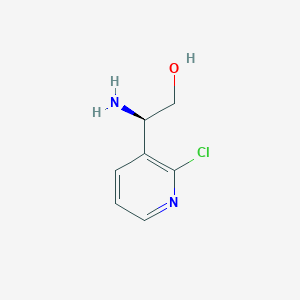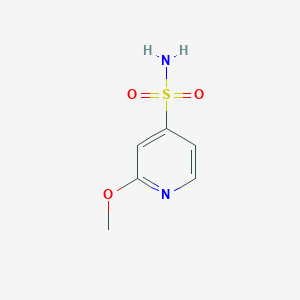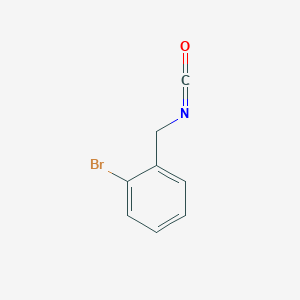
Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypropyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromophenyl and 3-hydroxypropyl groups. One common method involves the transesterification of bromoaniline and tert-butyl bromide in the presence of sodium carbonate to obtain the intermediate product, which is then catalytically reacted with sodium bicarbonate in propyl carbonate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the construction of aromatic rings and heterocyclic compounds .
Biology: The compound is used in biological research to study the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-butyl N-(4-bromophenyl)carbamate: A similar compound with a different substitution pattern on the phenyl ring.
tert-butyl (1-(4-bromophenyl)ethyl)carbamate: Another related compound with an ethyl group instead of a hydroxypropyl group.
Uniqueness: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is unique due to the presence of both a bromophenyl group and a hydroxypropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C14H20BrNO3 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
InChIキー |
WTDPQGBRMIUWTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)



![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)


![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)





